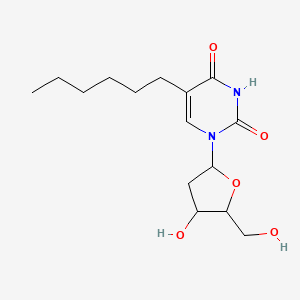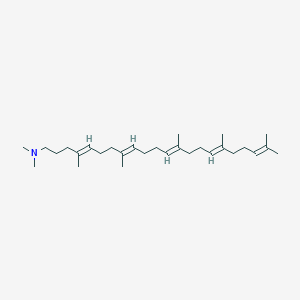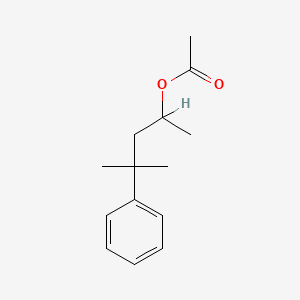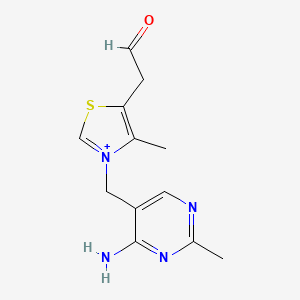
Thiamine(1+) aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine(1+) aldehyde is a heteroarenecarbaldehyde and a thiamine.
Wissenschaftliche Forschungsanwendungen
Coenzyme Interactions and Reactions Catalyzed by Thiamine
"Active aldehyde" derivatives of thiamine have been prepared and utilized in various reactions. These derivatives include 2-(α-hydroxyethyl)-thiamine, 2-(α-hydroxybenzyl)-thiamine, and others, with their structure verified by proton magnetic resonance spectrum. These compounds demonstrate varying rates of H-D exchange of the α-protons, indicating differences in acidity at the α-carbon positions influenced by adjacent substituents. These derivatives play a crucial role in thiamine-catalyzed reactions such as benzoin formation, confirming thiamine's role in catalysis under non-enzymatic conditions (Mieyal et al., 1971).
Thiamine Hydrochloride in Organic Synthesis
Thiamine hydrochloride has been used as a catalyst in various organic syntheses. For example, it catalyzes the one-pot synthesis of 1,4-dihydropyridines from aldehydes, β-keto esters, and ammonium acetate or formamidine acetate. This method works efficiently with different types of aldehydes and allows easy recovery and reuse of the catalyst (Lei, Ma, & Hu, 2011).
Catalytic Applications in Microwave-Assisted Synthesis
Thiamine hydrochloride has been applied in microwave-assisted organic synthesis, such as the Biginelli condensation of dimedone, urea/thiourea, and substituted aromatic aldehydes. This method offers advantages like short reaction times, simple reaction conditions, and easy product isolation, making it economically and environmentally favorable (Badadhe et al., 2011).
Enzymatic and Biochemical Significance
Thiamine pyrophosphate, a derivative of thiamine, is required as a coenzyme in several enzymatic reactions, leading to the formation of aldehydes or their condensation products. This research has led to the development of theories about the active portion of the thiamine molecule, contributing to the understanding of its biochemical significance (Carlson & Brown, 1961).
Thiamine Hydrochloride in the Synthesis of Pharmaceutically Active Compounds
Thiamine hydrochloride has been used to prepare pharmaceutically active 2-amino-4H-pyran derivatives. This protocol offers advantages like simple, clean, and environmentally benign processes, demonstrating thiamine hydrochloride's utility in pharmaceutical chemistry (Chen et al., 2017).
Eigenschaften
Molekularformel |
C12H15N4OS+ |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetaldehyde |
InChI |
InChI=1S/C12H15N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)/q+1 |
InChI-Schlüssel |
YLTKXCQXTWMOIT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

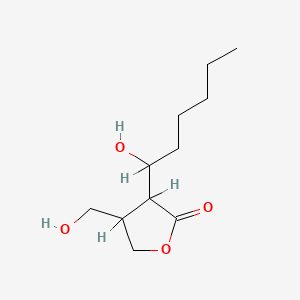
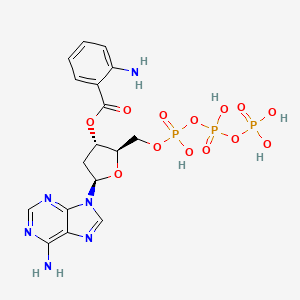
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

